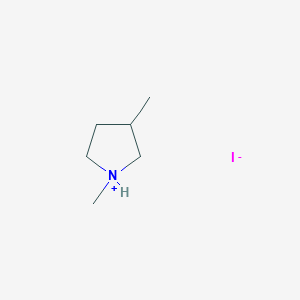
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxazole ring fused with a dichloromethoxyphenyl group, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloro-4-methoxyaniline with salicylic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been reported to act as an inotropic agent, influencing cardiomyocyte contractility without affecting calcium mobilization .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone
- 4-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl]morpholine
Uniqueness
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole stands out due to its unique benzoxazole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
87828-90-8 |
|---|---|
Molecular Formula |
C14H9Cl2NO2 |
Molecular Weight |
294.1 g/mol |
IUPAC Name |
3-(2,3-dichloro-4-methoxyphenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H9Cl2NO2/c1-18-11-7-6-9(12(15)13(11)16)14-8-4-2-3-5-10(8)19-17-14/h2-7H,1H3 |
InChI Key |
MAWSUYFRZQTZRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NOC3=CC=CC=C32)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)


![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)


![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)

